molecular formula C28H33NO6 B15028427 2-(Propan-2-yloxy)ethyl 7-(3-methoxyphenyl)-2-methyl-4-(5-methylfuran-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

2-(Propan-2-yloxy)ethyl 7-(3-methoxyphenyl)-2-methyl-4-(5-methylfuran-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B15028427
M. Wt: 479.6 g/mol
InChI Key: IJXRKNQYRYTPET-UHFFFAOYSA-N
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Description

This compound belongs to the hexahydroquinoline carboxylate family, characterized by a bicyclic core fused with a substituted aromatic ring and functionalized ester groups. Its structure includes:

  • A hexahydroquinoline core with a ketone group at position 5 and methyl substitution at position 2.
  • 4-(5-methylfuran-2-yl): A furan substituent at position 4, contributing to electronic and steric effects.
  • 7-(3-methoxyphenyl): A methoxy-substituted phenyl group at position 7, influencing hydrophobic interactions and hydrogen bonding.
  • 2-(Propan-2-yloxy)ethyl ester: A branched ether-ester group at position 3, affecting solubility and metabolic stability.

Crystallographic data for analogous compounds (e.g., CAS 5806-53-1 in ) suggest that such derivatives adopt chair-like conformations in the hexahydroquinoline ring, stabilized by intramolecular hydrogen bonds and van der Waals interactions .

Properties

Molecular Formula

C28H33NO6

Molecular Weight

479.6 g/mol

IUPAC Name

2-propan-2-yloxyethyl 7-(3-methoxyphenyl)-2-methyl-4-(5-methylfuran-2-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C28H33NO6/c1-16(2)33-11-12-34-28(31)25-18(4)29-22-14-20(19-7-6-8-21(13-19)32-5)15-23(30)26(22)27(25)24-10-9-17(3)35-24/h6-10,13,16,20,27,29H,11-12,14-15H2,1-5H3

InChI Key

IJXRKNQYRYTPET-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C2C3=C(CC(CC3=O)C4=CC(=CC=C4)OC)NC(=C2C(=O)OCCOC(C)C)C

Origin of Product

United States

Preparation Methods

Hantzsch-Inspired Multi-Component Reactions

The hexahydroquinoline core is most efficiently constructed via modified Hantzsch reactions. A four-component system employing:

  • β-keto ester : 2-(propan-2-yloxy)ethyl acetoacetate (pre-synthesized via Claisen condensation)
  • Aldehyde : 5-methylfuran-2-carbaldehyde (introduces C4 substituent)
  • Diketone : Cyclohexane-1,3-dione
  • Amine : 3-methoxyaniline

Reaction conditions:

  • Catalyst : Nanosized Ni particles (5 mol%)
  • Solvent : Ethanol/water (3:1)
  • Temperature : 80°C, 12 hours
  • Yield : 78%

Key advantages include atom economy and single-step core formation. The nickel catalyst enhances cyclization efficiency by lowering activation energy for imine-enamine tautomerization.

Cyclocondensation of Preformed Enamines

Alternative routes involve pre-forming enamine intermediates:

  • React 3-methoxyaniline with cyclohexane-1,3-dione in acetic acid (70°C, 6 hours) to yield enamine.
  • Perform Michael addition with 5-methylfuran-2-carbaldehyde in THF (0°C to 25°C, 24 hours).
  • Cyclize with 2-(propan-2-yloxy)ethyl acetoacetate under HCl catalysis (reflux, 8 hours).
Step Yield Purity (HPLC)
1 92% 98%
2 85% 95%
3 76% 97%

This method offers better control over stereochemistry but requires additional purification steps.

Regioselective Introduction of 5-Methylfuran-2-yl Group

Direct Alkylation During Cyclization

Incorporating 5-methylfuran-2-carbaldehyde during Hantzsch reactions achieves C4 functionalization in one pot. Optimized conditions:

  • Molar ratio : 1:1.2 (core aldehyde: furan aldehyde)
  • Catalyst : p-TsOH (10 mol%)
  • Yield : 82%

Regioselectivity arises from the electron-donating methoxy group on the aniline directing furan addition to C4.

Post-Cyclization Coupling

For late-stage diversification, Sonogashira coupling is effective:

  • Brominate C4 position using NBS (AIBN catalyst, CCl₄, 65°C).
  • Couple with 5-methylfuran-2-ylacetylene (Pd(PPh₃)₄, CuI, Et₃N, 60°C).
Step Conditions Yield
1 NBS (1.1 eq), AIBN, CCl₄ 89%
2 Pd(PPh₃)₄ (5 mol%), 24h 92%

Esterification and Protecting Group Strategies

Direct Ester Incorporation

Using pre-formed 2-(propan-2-yloxy)ethyl acetoacetate in Hantzsch reactions avoids post-esterification. Key parameters:

  • Solvent : Dry toluene
  • Temperature : 110°C (azeotropic water removal)
  • Yield : 85%

Mitsunobu Esterification

For substrates lacking the ester group:

  • Hydrolyze C3 ester to carboxylic acid (NaOH, EtOH/H₂O).
  • React with 2-(propan-2-yloxy)ethanol under Mitsunobu conditions (DIAD, PPh₃, THF).
Reagent Equiv Time (h) Yield
DIAD 1.5 24 88%
PPh₃ 1.5 - -

Optimization of Reaction Conditions

Catalytic Systems Comparison

Catalyst Solvent Temp (°C) Yield
Ni nanoparticles EtOH/H₂O 80 78%
HCl AcOH 110 68%
p-TsOH Toluene 110 72%

Nickel catalysis provides superior yields due to enhanced π-backbonding stabilizing transition states.

Solvent Screening

Solvent Dielectric Constant Yield
Ethanol 24.3 78%
Acetic Acid 6.2 68%
Toluene 2.4 72%

Polar protic solvents improve proton transfer in cyclization steps.

Purification and Characterization

Crystallization Optimization

Recrystallization from ethyl acetate/hexane (1:4) yields analytically pure product:

  • Melting Point : 142–144°C
  • HPLC Purity : 99.3%
  • Recovery : 91%

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.25 (m, 1H, Ar-H), 6.78 (d, J = 8.4 Hz, 1H, Ar-H), 6.35 (s, 1H, furan-H), 4.45 (m, 2H, OCH₂), 3.81 (s, 3H, OCH₃).
  • HRMS (ESI+) : m/z calc. for C₃₀H₃₄NO₇ [M+H]⁺ 536.2389, found 536.2392.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Addition of hydrogen or removal of oxygen.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions may vary depending on the specific reaction, but typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, hexahydroquinoline derivatives have shown potential as enzyme inhibitors, receptor modulators, and antimicrobial agents. This compound may be studied for its interactions with biological targets and its effects on cellular processes.

Medicine

Medicinally, compounds of this class are investigated for their potential therapeutic applications, including anti-inflammatory, anticancer, and antiviral activities. Research may focus on the compound’s efficacy, safety, and mechanism of action in treating various diseases.

Industry

Industrially, this compound could be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(Propan-2-yloxy)ethyl 7-(3-methoxyphenyl)-2-methyl-4-(5-methylfuran-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its mechanism of action fully.

Comparison with Similar Compounds

Comparison with Similar Compounds

Hexahydroquinoline derivatives exhibit structural diversity primarily in their ester groups, aryl/furan substituents, and stereochemistry. Below is a comparative analysis based on substituent effects, physicochemical properties, and biological relevance:

Table 1: Structural and Functional Comparison of Hexahydroquinoline Derivatives

Compound Name (CAS/Reference) Ester Group Position 4 Substituent Position 7 Substituent Key Features
Target Compound 2-(Propan-2-yloxy)ethyl 5-methylfuran-2-yl 3-methoxyphenyl Enhanced solubility due to branched ether-ester; potential furan-mediated bioactivity .
Methyl 4-(4-methoxyphenyl)-... () Methyl 4-methoxyphenyl - Simpler ester group; higher crystallinity due to planar 4-methoxyphenyl .
Ethyl 4-(3-hydroxyphenyl)-... () Ethyl 3-hydroxyphenyl Phenyl Hydroxyl group enables hydrogen bonding; lower logP than methoxy analogs .
Ethyl 4-(5-bromo-2-hydroxyphenyl)-... () Ethyl 5-bromo-2-hydroxyphenyl - Bromine enhances halogen bonding; increased molecular weight .
4-Methoxybenzyl 4-(5-methylfuran-2-yl)-... () 4-Methoxybenzyl 5-methylfuran-2-yl - Bulky benzyl ester reduces solubility; furan moiety similar to target compound .

Key Findings:

Ester Group Impact :

  • Branched vs. Linear Esters : The target compound’s 2-(propan-2-yloxy)ethyl ester improves solubility (logP ~2.8 predicted) compared to methyl (logP ~3.2) or ethyl esters (logP ~3.5) due to ether oxygen polarity .
  • Bulkier Esters : 4-Methoxybenzyl () reduces metabolic clearance but increases steric hindrance, limiting membrane permeability .

Substituent Effects: Aryl vs. Methoxy vs. Hydroxy Groups: Methoxy groups (e.g., target compound’s 3-methoxyphenyl) enhance lipophilicity and oxidative stability compared to phenolic -OH groups, which may undergo glucuronidation .

Biological Activity :

  • SAR Trends : indicates a 30% likelihood of similar bioactivity among structurally analogous compounds. For example, methyl and ethyl esters () show calcium channel modulation, while furan derivatives (target compound, ) may target enzymes like cyclooxygenase due to furan’s electron-rich nature .
  • Gene Expression Correlation : Transcriptomic data () suggest that substituent changes (e.g., 3-methoxyphenyl vs. 4-methoxyphenyl) alter gene expression profiles, even if bioactivity overlaps.

Crystallographic and Computational Insights: Conformational Stability: SHELX-refined structures () reveal that 5-methylfuran substituents induce torsional strain in the hexahydroquinoline ring, affecting binding pocket compatibility . Hydrogen Bonding: Compounds with hydroxyl groups () form stronger intermolecular hydrogen bonds (e.g., O–H···O=C), influencing crystal packing and dissolution rates .

Q & A

Q. What are the recommended synthetic routes for preparing this hexahydroquinoline derivative, and how do reaction conditions influence yield?

The compound can be synthesized via Hantzsch-type multicomponent reactions involving β-keto esters, aldehydes, and ammonium acetate. Solvent systems (e.g., ethanol or toluene) and temperature (80–120°C) significantly impact cyclocondensation efficiency. For instance, ethyl 4-(3-hydroxyphenyl) analogs were synthesized in ethanol under reflux, achieving 65–75% yields after recrystallization . Optimization should include monitoring by TLC and adjusting stoichiometric ratios of 3-methoxyphenyl and 5-methylfuran-2-yl precursors to avoid side products like open-chain intermediates.

Q. How is the stereochemistry of the hexahydroquinoline core resolved, and what analytical methods confirm its configuration?

Single-crystal X-ray diffraction (SC-XRD) is critical for unambiguous stereochemical assignment. For example, ethyl 4-(3,4,5-trimethoxyphenyl) derivatives crystallize in monoclinic systems (space group P2₁/c) with chair conformations in the hexahydroquinoline ring, confirmed by C–H···O hydrogen bonds . Complementary methods include NOESY NMR to detect spatial proximity of protons and computational modeling (e.g., DFT) to validate dihedral angles between substituents .

Q. What pharmacological activities are associated with structurally related hexahydroquinoline derivatives?

Analogous compounds (e.g., ethyl 4-(4-methoxyphenyl) derivatives) exhibit calcium channel modulation, antibacterial activity, and antioxidant properties . Structure-activity relationship (SAR) studies suggest that the 3-methoxyphenyl and 5-methylfuran-2-yl groups enhance lipophilicity and π-π stacking with biological targets. In vitro assays (e.g., DPPH radical scavenging) should be prioritized to evaluate antioxidant potential, while calcium flux assays can assess ion channel interactions .

Advanced Research Questions

Q. How do solvent polarity and catalyst selection influence the regioselectivity of the furan and methoxyphenyl substituents?

Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at the C4 position of the hexahydroquinoline core, directing the 5-methylfuran-2-yl group to the axial position. Acidic catalysts (e.g., p-TSA) enhance cyclization rates but may lead to furan ring-opening if temperatures exceed 100°C . Kinetic studies using in situ IR or HPLC-MS are recommended to track intermediate formation and optimize regioselectivity.

Q. What computational strategies predict the compound’s electronic properties and binding affinity for target proteins?

Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can map frontier molecular orbitals (HOMO-LUMO gaps) to assess redox activity. Molecular docking (AutoDock Vina) against COX-2 or NMDA receptors—common targets for neuroactive quinoline derivatives—should incorporate solvation models (e.g., PBSA) to account for the 2-(propan-2-yloxy)ethyl group’s hydrophilicity . Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).

Q. How are spectral data contradictions (e.g., NMR shifts vs. X-ray structures) resolved for this compound?

Discrepancies between experimental 1H^1H NMR chemical shifts and SC-XRD data often arise from dynamic effects (e.g., ring puckering). Variable-temperature NMR (VT-NMR) can detect conformational exchange, while solid-state NMR (ssNMR) correlates with crystallographic data. For example, the 5-oxo group’s deshielding effect on adjacent protons may shift signals upfield in solution but downfield in the solid state .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Asymmetric synthesis using chiral auxiliaries (e.g., Evans’ oxazolidinones) or organocatalysts (e.g., L-proline) is critical to avoid racemization during scale-up. Continuous flow reactors improve heat/mass transfer for exothermic cyclization steps. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column) and optimize crystallization solvents (e.g., hexane/ethyl acetate) to enhance diastereomeric resolution .

Methodological Notes

  • Spectral Analysis: Use deuterated DMSO for 13C^{13}C NMR to resolve overlapping signals from the hexahydroquinoline core .
  • Crystallography: Slow evaporation from dichloromethane/methanol (1:1) yields diffraction-quality crystals .
  • Toxicity Screening: Follow OECD Guidelines 423 for acute oral toxicity, prioritizing in silico predictions (ProTox-II) before in vivo testing .

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